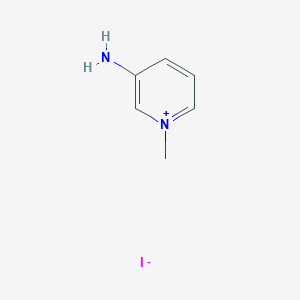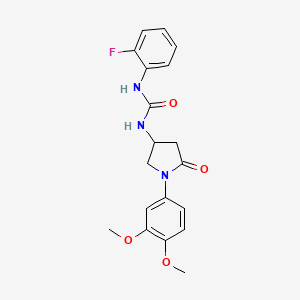
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Neuropharmacology
Urea derivatives have been explored for their neuropharmacological properties, particularly in modulating orexin receptors, which play a crucial role in regulating feeding, arousal, stress, and drug abuse behaviors. Studies have shown that certain urea derivatives can selectively reduce binge eating behaviors without affecting standard food intake, suggesting their potential as novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer Activity
Research on urea derivatives has also highlighted their potential as anticancer agents. The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects on various cancer cell lines, positioning these compounds as promising candidates for further investigation as potential BRAF inhibitors in cancer treatment (Feng et al., 2020).
Conductivity and Electrochromic Properties
The copolymerization of urea derivatives with other compounds, such as 3,4-ethylene dioxythiophene, has been shown to enhance the electrochromic properties of conducting polymers, indicating potential applications in the development of electrochromic devices (Türkarslan et al., 2007).
Corrosion Inhibition
Urea derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions, highlighting their effectiveness in protecting against corrosion. These studies suggest the utility of urea derivatives in industrial applications requiring corrosion resistance (Mistry et al., 2011).
CNS Modulation
Certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have demonstrated anxiolytic and muscle-relaxant properties without significant sedative or hypnotic effects, offering a new approach to the development of central nervous system (CNS) agents (Rasmussen et al., 1978).
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-26-16-8-7-13(10-17(16)27-2)23-11-12(9-18(23)24)21-19(25)22-15-6-4-3-5-14(15)20/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGDVZCXBEPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
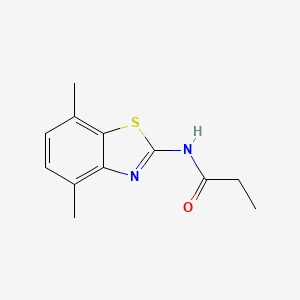
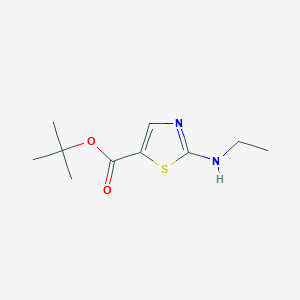
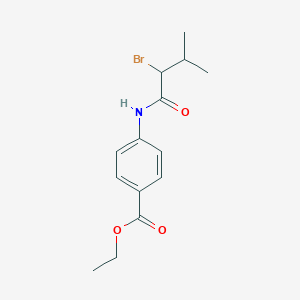
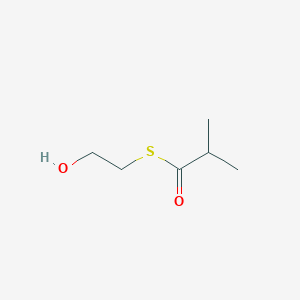
![N-(3,4-DIMETHOXYPHENYL)-2-[6-METHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B2858951.png)
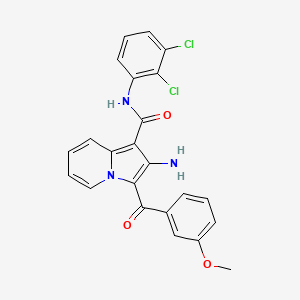
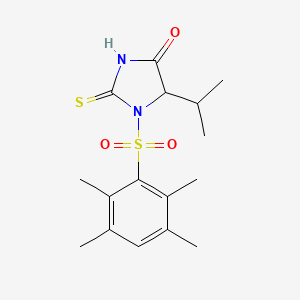
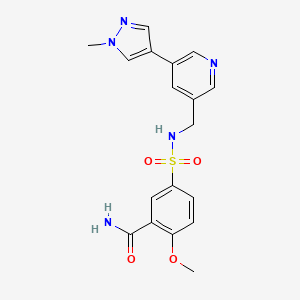
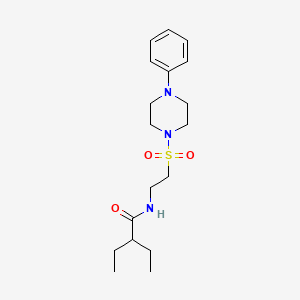
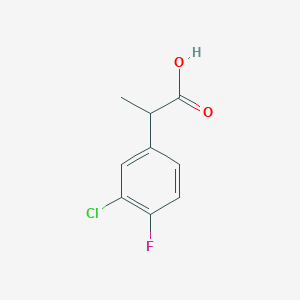
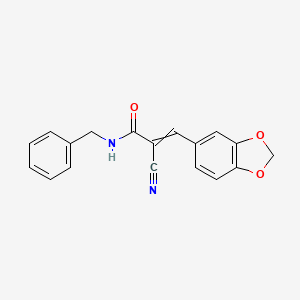
![N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2858965.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2858966.png)
